

Spectroscopic Elucidation of Rockogenin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rockogenin*

Cat. No.: *B095742*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rockogenin**, a steroidal sapogenin. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and provides a logical framework for the spectroscopic analysis of this compound.

Chemical Structure of Rockogenin

Rockogenin is a spirostanol sapogenin with the chemical formula $C_{27}H_{44}O_4$ and a molecular weight of 432.64 g/mol. Its structure is characterized by a steroid nucleus with a spiroketal side chain, which is a common feature among this class of natural products.

Spectroscopic Data

The following sections present the available spectroscopic data for **Rockogenin**. Due to the limited availability of complete experimental datasets for **Rockogenin** in the public domain, representative data and typical chemical shift ranges for closely related spirostanol sapogenins are also discussed to provide a comprehensive analytical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for determining the carbon skeleton and stereochemistry of steroidal sapogenins like **Rockogenin**.

2.1.1. ^1H NMR Data

While a complete ^1H NMR dataset for **Rockogenin** is not readily available in the cited literature, data for the closely related **Rockogenin** acetate is available and provides valuable insight. The acetyl group at C-3 would cause a downfield shift of the H-3 proton compared to the parent **Rockogenin**.

Table 1: ^1H NMR Chemical Shifts (δ) for **Rockogenin** Acetate in CDCl_3

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	4.65	m	-
H-12	4.51	dd	4.7, 11.2
H-16	4.37	dd	7.5, 14.6
H-26eq	3.43	dd	2.9, 10.7
H-26ax	3.32	dd	10.9, 10.9
CH_3 (acetyl)	2.01	s	-
CH_3 (acetyl)	1.99	s	-
H-21	0.90	d	6.6
H-19	0.85	s	-
H-18	0.84	s	-
H-27	0.78	d	6.3

Note: This data is for **Rockogenin** acetate. The chemical shift of H-3 in **Rockogenin** would be expected to be further upfield (at a lower ppm value) due to the absence of the deshielding acetyl group.

2.1.2. ¹³C NMR Data

A complete, publicly accessible ¹³C NMR dataset for **Rockogenin** has not been identified in the initial search. However, spectral databases contain entries for **Rockogenin**, and the data can be accessed through specialized platforms. For the purpose of this guide, a representative table of expected chemical shifts based on the analysis of related spirostanol sapogenins is provided below. The carbon chemical shifts are highly characteristic for the spirostan skeleton.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Spirostanol Skeleton Similar to **Rockogenin**

Carbon	Expected Chemical Shift (ppm)	Carbon	Expected Chemical Shift (ppm)
C-1	30-40	C-15	30-40
C-2	25-35	C-16	80-90
C-3	70-80	C-17	60-70
C-4	35-45	C-18	15-20
C-5	40-50	C-19	10-20
C-6	25-35	C-20	40-50
C-7	25-35	C-21	10-20
C-8	30-40	C-22	100-110
C-9	50-60	C-23	25-35
C-10	35-45	C-24	25-35
C-11	20-30	C-25	30-40
C-12	70-80	C-26	65-75
C-13	40-50	C-27	15-25
C-14	50-60		

Note: These are approximate chemical shift ranges. Actual values for **Rockogenin** may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Rockogenin** is expected to show characteristic absorption bands for hydroxyl (O-H) and ether (C-O) functional groups, as well as C-H bonds within the steroid framework.

Table 3: Expected Infrared (IR) Absorption Bands for **Rockogenin**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H	Stretching
2950-2850	C-H (sp ³)	Stretching
1470-1450	C-H	Bending
1100-1000	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For **Rockogenin** (C₂₇H₄₄O₄), the molecular ion peak [M]⁺ would be expected at m/z 432.

Table 4: Expected Mass Spectrometry Data for **Rockogenin**

m/z	Interpretation
432	[M] ⁺ (Molecular Ion)
414	[M - H ₂ O] ⁺
399	[M - H ₂ O - CH ₃] ⁺
Further fragments	Characteristic losses from the steroid skeleton and spiroketal side chain.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Rockogenin** are not widely published. However, the following sections describe generalized protocols for the analysis of steroidal sapogenins, which are directly applicable to **Rockogenin**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Rockogenin** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Pulse Program: A standard single-pulse experiment is typically used.
- Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay: 1-5 seconds
 - Temperature: 298 K

¹³C NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer is preferred.
- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.
- Acquisition Parameters:

- Spectral Width: ~200-250 ppm
- Number of Scans: 1024-4096 (or more, as ^{13}C has low natural abundance)
- Relaxation Delay: 2-5 seconds
- Temperature: 298 K

2D NMR Experiments:

- For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. These experiments help establish proton-proton and proton-carbon correlations within the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of purified **Rockogenin** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

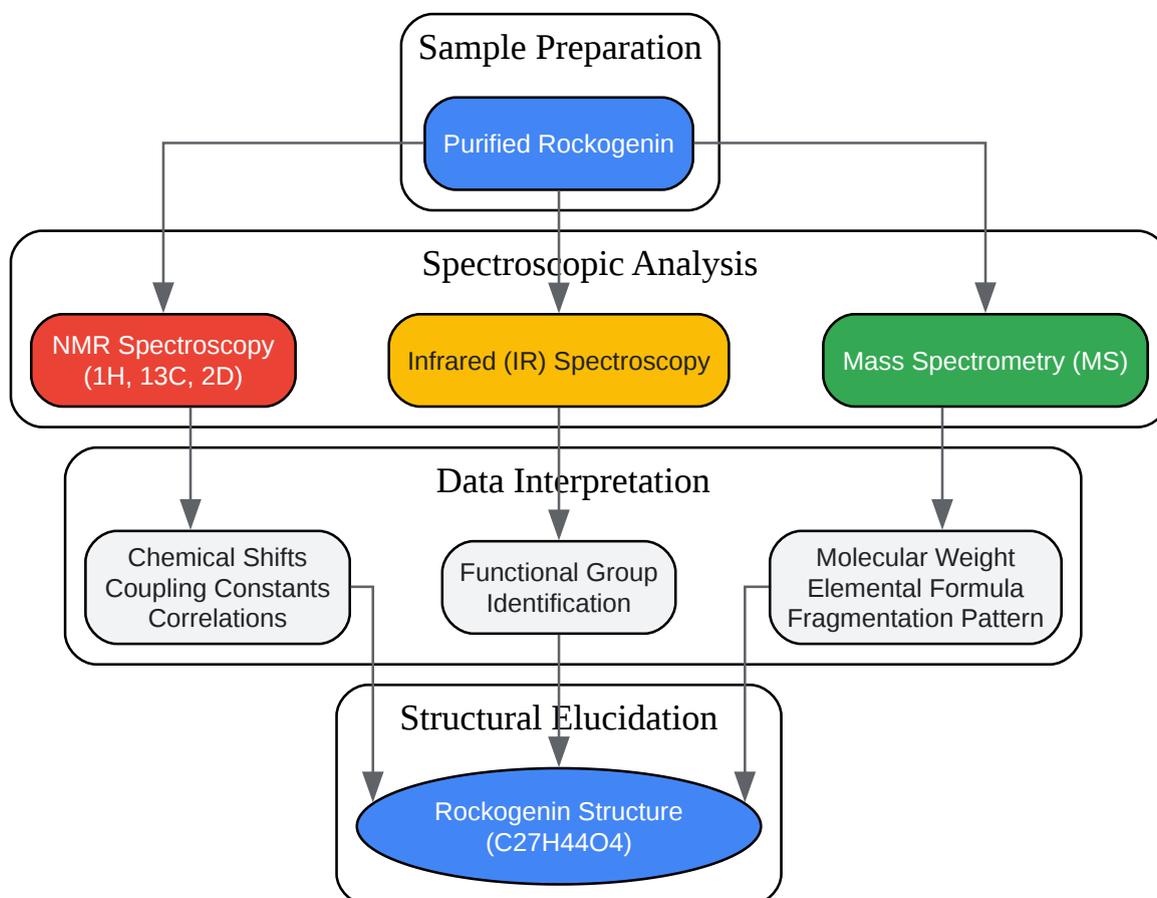
- Dissolve a small amount of purified **Rockogenin** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Acquisition (e.g., using Electrospray Ionization - ESI):

- Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for this class of compounds.
- Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Acquisition Parameters:
 - Mass Range: m/z 100-1000
 - Capillary Voltage: 3-5 kV
 - Source Temperature: 100-150 °C
- For fragmentation studies (MS/MS), the molecular ion (m/z 432) is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Rockogenin** using the spectroscopic techniques discussed.



[Click to download full resolution via product page](#)

Spectroscopic workflow for **Rockogenin**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Rockogenin**. For definitive structural confirmation and further research, it is recommended to acquire a complete set of high-resolution spectroscopic data on a purified sample of **Rockogenin**.

- To cite this document: BenchChem. [Spectroscopic Elucidation of Rockogenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095742#spectroscopic-data-nmr-ir-ms-of-rockogenin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com